molecular formula C18H28BrIO B14176913 1-((12-Bromododecyl)oxy)-4-iodobenzene CAS No. 878476-53-0

1-((12-Bromododecyl)oxy)-4-iodobenzene

Cat. No.: B14176913
CAS No.: 878476-53-0
M. Wt: 467.2 g/mol
InChI Key: XECDGHIPFKQZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((12-Bromododecyl)oxy)-4-iodobenzene is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a bromododecyl group and an iodine atom attached to a benzene ring, making it a versatile molecule for synthetic and industrial applications.

Preparation Methods

The synthesis of 1-((12-Bromododecyl)oxy)-4-iodobenzene typically involves a multi-step process. One common synthetic route includes the following steps:

    Bromination: The starting material, dodecanol, undergoes bromination to form 12-bromododecanol.

    Etherification: The bromododecanol is then reacted with 4-iodophenol in the presence of a base to form the desired ether linkage, resulting in this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-((12-Bromododecyl)oxy)-4-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution with a thiol can replace the bromine atom with a thiol group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include bases, nucleophiles, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((12-Bromododecyl)oxy)-4-iodobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((12-Bromododecyl)oxy)-4-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromododecyl and iodine groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

1-((12-Bromododecyl)oxy)-4-iodobenzene can be compared with other similar compounds, such as:

    1-((12-Bromododecyl)oxy)-4-bromobenzene: This compound has a bromine atom instead of an iodine atom, which can affect its reactivity and applications.

    1-((12-Bromododecyl)oxy)-4-chlorobenzene: The presence of a chlorine atom instead of iodine can lead to different chemical and physical properties.

    1-((12-Bromododecyl)oxy)-4-fluorobenzene: The fluorine atom can impart unique properties, such as increased stability and different reactivity patterns.

The uniqueness of this compound lies in the combination of the bromododecyl and iodine groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

878476-53-0

Molecular Formula

C18H28BrIO

Molecular Weight

467.2 g/mol

IUPAC Name

1-(12-bromododecoxy)-4-iodobenzene

InChI

InChI=1S/C18H28BrIO/c19-15-9-7-5-3-1-2-4-6-8-10-16-21-18-13-11-17(20)12-14-18/h11-14H,1-10,15-16H2

InChI Key

XECDGHIPFKQZQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCCCCCCCCBr)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.